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Enviroxime is an antiviral compound that inhibits enterovirus replication by targeting the viral protein 3A

and/or 3AB, thereby suppressing the formation of the viral replication complex [1] [2] [3]. Subsequent

research identified other compounds that induce similar resistance mutations in the 3A protein, classifying

them as "enviroxime-like" [1]. Interestingly, studies revealed that these compounds have distinct molecular

targets, primarily within the host cell's phosphoinositide metabolism [1] [4].

The table below summarizes the comparative antiviral activity and known targets of key enviroxime-like

compounds.

Compound
Primary Reported
Target

Antiviral Activity
(Sample Data)

Spectrum Notes

Enviroxime Viral 3A/3AB
protein [2] [3]

Inhibits EV71
(EC~50~ ~0.15 μM)

[2]

Inhibits enteroviruses and rhinoviruses
[5] [6]. Clinical development halted due

to gastrointestinal side effects and lack
of efficacy in trials [2] [5].

GW5074 PI4KIIIβ [1] [4] Inhibits EV71 (IC~50~
~2.0 μM) [2]

Shows broad anti-enterovirus activity
[2]. Also reported to have inhibitory

effects on other PI kinases [1].
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Compound
Primary Reported
Target

Antiviral Activity
(Sample Data)

Spectrum Notes

T-00127-
HEV1

PI4KIIIβ [1] Inhibits poliovirus

replication [1]

Identified via high-throughput

screening; shows higher specificity for
PI4KIIIβ than GW5074 [1].

AN-12-H5 OSBP/ORP4
(PI4P-binding

proteins) [1] [2]

Inhibits EV71
(EC~50~ ~0.55 μM)

[2]

A bifunctional inhibitor; also blocks an
early stage of infection by targeting

capsid proteins VP1 and VP3 [2]. Also
shows strong anti-HCV activity [1].

TTP-8307 Viral 3A protein
(precise

mechanism
unclear) [2]

Inhibits CVA16
(IC~50~ ~0.085 μM)

[2]

Potent against several enteroviruses
and rhinoviruses; weak activity against

EV71 [2].

PIK93 PI4KIIIβ [1] [4] Inhibits
coxsackievirus B3

replication [4]

A well-characterized PI4KIIIβ inhibitor;
coxsackievirus mutants with 3A

mutations are cross-resistant to PIK93
[4].

Itraconazole OSBP [2] Approved antifungal;
shows anti-

enterovirus activity [2]

An FDA-approved drug that perturbs
lipid transfer, acting similarly to AN-12-

H5 [2].

Detailed Experimental Protocols

The insights in the comparison table are derived from standard virological and biochemical experiments.

Below is an overview of the key methodologies cited in the literature.

Virus Titer Reduction Assay

This is a fundamental method to assess a compound's antiviral potency and to isolate resistant viral mutants.

Procedure: Cells are infected with a virus and then cultured in the presence of the compound. After a
set time, the cells are frozen and thawed to release newly formed virus particles. The infectious virus
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titer in the culture medium is then quantified by endpoint titration [1] [4].

Application: Used to determine the EC~50~ (half-maximal effective concentration) of compounds
and to generate dose-response curves [1] [4]. This protocol was used, for instance, to show that

GW5074 inhibits wild-type coxsackievirus B3 replication by 3-4 logs [4].

Resistance Mutation Mapping

This technique identifies the genetic basis of drug resistance, helping to pinpoint the compound's target.

Procedure: Viruses are serially passaged in the presence of a compound to select for resistant
mutants. The genomic RNA of these mutants is then sequenced, particularly focusing on regions

encoding suspected target proteins like 3A. The identified mutations are confirmed by introducing
them into a wild-type viral cDNA clone via site-directed mutagenesis and showing that the resulting

virus exhibits a resistant phenotype [4] [3].
Application: This method established that single amino acid substitutions in the 3A protein (e.g.,

A70T in poliovirus, V45A and H57Y in coxsackievirus B3) are sufficient to confer resistance to
enviroxime, GW5074, and PIK93 [4] [3].

siRNA Screening for Host Factor Identification

This method determines if a host factor is required for a compound's antiviral effect.

Procedure: Cells are transfected with small interfering RNAs (siRNAs) designed to knock down the

expression of specific host genes, such as various phosphoinositide kinases. These cells are then
infected with the virus and treated with the compound. If the compound's antiviral activity is

diminished in cells depleted of a specific host factor, that factor is implicated as the target [1].
Application: siRNA screening identified that depletion of PI4KIIIβ negates the anti-poliovirus activity

of GW5074 and T-00127-HEV1, but not of AN-12-H5, indicating PI4KIIIβ is the target for the former
two compounds [1].

In Vitro Lipid Kinase Activity Assay

This biochemical assay directly tests if a compound can inhibit a specific lipid kinase.

Procedure: Purified PI4K enzymes are incubated with their lipid substrate and ATP in the presence or

absence of the compound. The production of the product, phosphatidylinositol-4-phosphate (PI4P), is
measured to quantify the remaining kinase activity [1].
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Application: This assay demonstrated that T-00127-HEV1 and GW5074 directly inhibit PI4KIIIβ

activity, whereas AN-12-H5 showed no inhibitory effect on this kinase [1].

Tools for Visualization

To help illustrate the mechanistic data and experimental workflows, you can use the following Graphviz

DOT scripts.

Mechanism of Action Pathway
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Key Research Implications

The collective research on these compounds highlights several critical points for antiviral development:

Host-Targeting Antivirals: Enviroxime-like compounds represent a strategic shift towards targeting

host factors crucial for viral replication, which may raise a higher barrier to resistance [4].
Resistance and Bypass: Viruses can develop resistance to host-targeting antivirals through

mutations that allow them to bypass the need for the specific host factor, as seen with coxsackievirus
B3 3A mutants that no longer depend on PI4KIIIβ [4].

Polypharmacology: Some compounds like AN-12-H5 are bifunctional, inhibiting multiple stages of
the viral life cycle, which could be advantageous in reducing the emergence of resistance [2].

Drug Repurposing: The anti-enterovirus activity of the approved drug itraconazole offers a potential
path for rapid clinical application [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 7 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s527219?utm_src=pdf-bulk
https://www.smolecule.com/products/s527219?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

